5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorine atom, a methoxypropanoyl group, a piperidine ring, and a pyridine carboxamide moiety, making it a complex and intriguing molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.
Introduction of the Methoxypropanoyl Group: The methoxypropanoyl group is introduced via acylation reactions, using reagents such as methoxypropanoic acid and appropriate coupling agents.
Fluorination: The fluorine atom is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Pyridine Carboxamide: The final step involves coupling the piperidine intermediate with pyridine-3-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the methoxypropanoyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-[1-(2-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
- 5-chloro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
- 5-fluoro-N-[1-(3-ethoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
Uniqueness
5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-22-7-4-14(20)19-5-2-13(3-6-19)18-15(21)11-8-12(16)10-17-9-11/h8-10,13H,2-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBVJNQEBTSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)NC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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